tetrafluoro-1,3-benzothiazol-2-amine
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Overview
Description
Tetrafluoro-1,3-benzothiazol-2-amine is a fluorinated derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and an amine group attached to the benzothiazole ring. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with tetrafluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetrafluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under inert atmosphere
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrafluoro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tetrafluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, lacking the fluorine atoms and amine group.
2-Aminobenzothiazole: Similar structure but without the fluorine atoms.
4,5,6-Trifluoro-1,3-benzothiazol-2-amine: A closely related compound with three fluorine atoms instead of four
Uniqueness
Tetrafluoro-1,3-benzothiazol-2-amine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
70015-95-1 |
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Molecular Formula |
C7H2F4N2S |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H2F4N2S/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H2,12,13) |
InChI Key |
MVIHWYQJGLQSIR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1SC(=N2)N)F)F)F)F |
Purity |
0 |
Origin of Product |
United States |
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